Product packaging for Oxetan-3-ylhydrazine(Cat. No.:CAS No. 1334499-10-3)

Oxetan-3-ylhydrazine

Cat. No.: B3232161
CAS No.: 1334499-10-3
M. Wt: 88.11
InChI Key: QXQOUOWBVTUODX-UHFFFAOYSA-N
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Description

Significance of Oxetane (B1205548) Motifs in Advanced Organic Synthesis

The oxetane ring, a four-membered heterocycle containing one oxygen atom, has garnered considerable attention in modern medicinal chemistry and organic synthesis. nih.govnih.gov Its incorporation into molecular scaffolds can profoundly influence a compound's physicochemical properties in a beneficial manner. acs.orgnih.gov Oxetanes are often used as bioisosteres for commonly employed functional groups like gem-dimethyl or carbonyl groups. acs.orgacs.org This substitution can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, all critical parameters in the development of new therapeutic agents. nih.govacs.org

The compact, polar, and three-dimensional nature of the oxetane moiety makes it an attractive design element in drug discovery. nih.gov The introduction of an oxetane can alter the conformational preferences of a molecule, potentially leading to enhanced binding affinity for a biological target. nih.gov Furthermore, the sp³-rich character of the oxetane ring is a desirable feature in modern drug design, moving away from flat, aromatic structures towards more complex, three-dimensional molecules. nih.gov The successful incorporation of the oxetane motif in several FDA-approved drugs, such as paclitaxel (B517696) and its derivatives, underscores its importance in medicinal chemistry. nih.gov

Table 1: Impact of Oxetane Incorporation on Physicochemical Properties

Property Effect of Oxetane Incorporation Reference
Aqueous Solubility Generally increased acs.orgnih.govacs.org
Metabolic Stability Often improved acs.orgnih.govacs.org
Lipophilicity (logP) Can be modulated acs.org
Molecular Conformation Induces three-dimensionality nih.govnih.gov

Role of Hydrazine (B178648) Functionality in Chemical Transformations

Hydrazine (H₂NNH₂) and its derivatives are a versatile class of compounds with a rich history in organic synthesis. The presence of two adjacent nitrogen atoms, each with a lone pair of electrons, confers upon hydrazines a unique reactivity profile. They can act as potent nucleophiles, bases, and reducing agents, and are key precursors in the synthesis of a wide variety of nitrogen-containing heterocyclic compounds.

One of the most prominent applications of hydrazines is in the formation of hydrazones through condensation with aldehydes and ketones. This reaction is fundamental to a range of chemical transformations and is widely used in the synthesis of pharmaceuticals and other fine chemicals. Hydrazines are also indispensable in the synthesis of important heterocyclic systems such as pyrazoles, pyridazines, and triazoles. The ability to construct these ring systems makes hydrazines valuable building blocks in medicinal chemistry, as these heterocycles are common scaffolds in biologically active molecules.

Furthermore, the N-N bond in hydrazine derivatives can be cleaved under certain conditions, allowing for their use in various synthetic strategies. The diverse reactivity of the hydrazine functionality has cemented its place as a cornerstone of modern organic synthesis.

Table 2: Key Reactions and Applications of Hydrazine Derivatives

Reaction Type Description Application
Hydrazone Formation Condensation with aldehydes and ketones Synthesis of heterocycles, intermediates
Wolff-Kishner Reduction Reduction of carbonyls to methylene (B1212753) groups Organic synthesis
Heterocycle Synthesis Formation of pyrazoles, pyridazines, etc. Medicinal chemistry, agrochemicals

Conceptual Integration of Oxetane and Hydrazine Moieties within Novel Molecular Architectures

The conceptual combination of an oxetane ring and a hydrazine functionality in a single molecule, such as Oxetan-3-ylhydrazine, presents an intriguing prospect for the design of novel chemical entities. This unique juxtaposition of a metabolically robust, solubility-enhancing motif with a versatile reactive handle opens up new avenues for the construction of complex molecules with tailored properties.

This compound can be envisioned as a valuable building block for fragment-based drug discovery and lead optimization campaigns. The oxetane portion can serve to impart favorable pharmacokinetic properties, while the hydrazine group provides a point for chemical diversification. For instance, the hydrazine moiety can be readily converted into a variety of hydrazones or used to construct a range of heterocyclic systems, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

The development of synthetic routes to novel 3,3-disubstituted oxetanes has expanded the toolbox for medicinal chemists, demonstrating the stability of the oxetane ring to various reaction conditions. rsc.org While specific research on the reactivity and applications of this compound is still emerging, the established chemistry of both oxetanes and hydrazines provides a strong foundation for its potential utility. The synthesis of oxetane-containing esters and their subsequent reaction with hydrazine hydrate (B1144303) to form amide oxetanes has been reported, indicating the compatibility of the oxetane ring with hydrazine-mediated transformations. acs.org

The exploration of molecules like this compound is a testament to the ongoing effort to expand the available chemical space for drug discovery and materials science. By bringing together two distinct and valuable functional groups, such hybrid molecules hold the promise of accelerating the development of new and improved chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8N2O B3232161 Oxetan-3-ylhydrazine CAS No. 1334499-10-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxetan-3-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O/c4-5-3-1-6-2-3/h3,5H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQOUOWBVTUODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Oxetan 3 Ylhydrazine and Its Precursors

Strategies for the Construction of the Oxetane-3-one and Oxetane-3-ol Scaffolds

The formation of the strained four-membered oxetane (B1205548) ring is a significant synthetic challenge. acs.org Efficient construction of oxetane-3-one and oxetane-3-ol, the immediate precursors for oxetan-3-ylhydrazine, has been achieved through both classical and modern catalytic methods.

Traditional methods for forming the oxetane ring remain highly relevant and are broadly categorized into cycloadditions and intramolecular cyclizations (ring-closures).

The Paternò–Büchi reaction , a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, represents a direct and atom-economical route to the oxetane skeleton. magtech.com.cn This reaction involves the excitation of the carbonyl group, which then reacts with a ground-state olefin to yield the four-membered ring. While versatile, the regiochemical and stereochemical outcomes can be complex and depend on the electronic nature of the excited state and the substrates involved.

Intramolecular ring-closure reactions are the most established approaches for oxetane synthesis. acs.org The Williamson etherification, involving the cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group, is a cornerstone of this strategy. acs.org This method often starts from readily available 1,3-diols, which can be selectively functionalized to facilitate the ring-closing step under basic conditions. acs.org

A notable and practical synthesis of oxetan-3-ol (B104164) begins with the acid-catalyzed ring-opening of epichlorohydrin (B41342) with acetic acid. researchgate.netatlantis-press.com The resulting 1-chloro-3-hydroxypropan-2-yl acetate (B1210297) undergoes base-mediated hydrolysis and intramolecular cyclization to afford oxetan-3-ol. researchgate.netatlantis-press.com This multi-step, one-pot procedure provides a scalable route to this key precursor.

Table 1: Comparison of Classic Oxetane Synthesis Methods

MethodDescriptionKey ReactantsAdvantagesDisadvantages
Paternò–Büchi Reaction Photochemical [2+2] cycloadditionCarbonyl compound, AlkeneHigh atom economy, Direct formation of the ringCan lead to mixtures of isomers, Requires specialized photochemical equipment
Williamson Etherification Intramolecular cyclization of a 1,3-halohydrin or equivalent1,3-diols, Halogenating agents, BaseWell-established, Good control over substitution patternsMulti-step process, Requires pre-functionalization
Epichlorohydrin Route Ring-opening followed by intramolecular cyclizationEpichlorohydrin, Carboxylic acid, BaseUses inexpensive starting materials, ScalableMulti-step sequence

Modern synthetic chemistry has introduced several transition metal-catalyzed methods that offer efficient and often stereoselective pathways to oxetane scaffolds.

Gold catalysis has enabled a one-step synthesis of various oxetan-3-ones from readily available propargylic alcohols. organic-chemistry.orgorganic-chemistry.orgnih.gov This reaction proceeds through the intermolecular oxidation of the alkyne, which is proposed to generate a reactive α-oxo gold carbene intermediate that undergoes intramolecular cyclization. organic-chemistry.orgnih.gov This method is advantageous as it often proceeds in an open flask without the need for hazardous diazo ketones. organic-chemistry.orgorganic-chemistry.orgnih.gov

Iridium-catalyzed reactions have been developed for the asymmetric synthesis of highly substituted oxetanes. For instance, the anti-diastereo- and enantioselective C-C coupling of primary alcohols and vinyl epoxides can produce chiral diol adducts, which are then converted to the corresponding oxetanes via a two-step tosylation and SN2 cyclization protocol. nih.gov

Installation of the Hydrazine (B178648) Moiety at the C-3 Position of the Oxetane Ring

With access to oxetane-3-one and oxetane-3-ol, the hydrazine functional group can be introduced. This transformation can be envisioned through direct nucleophilic substitution/amination or via a hydrazone intermediate.

The synthesis of 3-aminooxetanes from oxetane precursors is well-documented and provides a blueprint for the synthesis of this compound. acs.orgnih.govthieme.de One potential route involves the direct reaction of hydrazine with an activated oxetan-3-ol derivative (e.g., a tosylate or mesylate) via an SN2 reaction. However, a significant challenge in using hydrazine as a nucleophile is its propensity for overalkylation, which can lead to complex product mixtures. princeton.edu

Alternatively, a reductive amination protocol using oxetan-3-one and hydrazine hydrate (B1144303) represents a more direct approach. This reaction would proceed under conditions similar to those used for forming other 3-aminooxetanes, typically involving a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

A robust and widely applicable two-step method involves the initial formation of an oxetane-3-hydrazone, followed by its reduction.

First, oxetan-3-one can be condensed with hydrazine hydrate in a reaction analogous to imine formation. libretexts.orgyoutube.com This reaction is typically straightforward and results in the formation of the C=N double bond of the hydrazone. libretexts.org

The subsequent reduction of the hydrazone C=N bond to the corresponding hydrazine is a critical step. It is important to distinguish this transformation from the Wolff-Kishner reduction, which reduces the hydrazone completely to a methylene (B1212753) (CH₂) group under harsh basic conditions. libretexts.orgwikipedia.orgorganic-chemistry.org Milder reducing agents are required to selectively reduce the C=N bond while preserving the N-N bond. Reagents such as sodium cyanoborohydride (NaBH₃CN), various amine borane (B79455) complexes, or catalytic hydrogenation are effective for this transformation, yielding the target this compound. princeton.eduunimi.itnih.gov

Table 2: Proposed Routes for Hydrazine Moiety Installation

MethodPrecursorKey ReagentsIntermediateKey Considerations
Direct Reductive Amination Oxetan-3-oneHydrazine, NaBH₃CN or NaBH(OAc)₃(none)Potentially a one-pot reaction; control of reactivity.
Hydrazone Reduction Oxetan-3-one1. Hydrazine2. NaBH₃CN, Amine boranes, or H₂/catalystOxetane-3-hydrazoneStepwise approach allows for isolation of intermediate; avoids harsh conditions of Wolff-Kishner reduction.
Nucleophilic Substitution Oxetan-3-ol1. TsCl or MsCl2. Hydrazine3-Tosyloxy/MesyloxyoxetaneRisk of overalkylation with hydrazine nucleophile.

Enantioselective Synthesis and Chiral Resolution Strategies for this compound Analogues

Accessing enantiomerically pure this compound analogues is crucial for their application in fields such as medicinal chemistry. This can be achieved either by building the chiral oxetane core asymmetrically or by separating a racemic mixture.

Enantioselective synthesis focuses on creating the desired stereocenter during the formation of the oxetane precursor. Numerous catalytic asymmetric methods have been developed to produce chiral oxetanes. nih.govacs.org For example, chiral Brønsted acids can catalyze the asymmetric desymmetrization of prochiral oxetanes. nsf.govnih.gov Transition metal catalysts, such as those based on iridium or copper, have been employed in enantioselective cycloadditions and coupling reactions to yield chiral oxetan-3-ols or their derivatives with high enantiomeric excess. nih.govnih.govnih.gov When chiral propargylic alcohols are used in the gold-catalyzed synthesis of oxetan-3-ones, the chirality can be transferred to the product without significant racemization. nih.gov These chiral precursors can then be converted to the corresponding chiral hydrazine, typically with retention of stereochemistry at the C-3 position.

Chiral resolution is a classical and effective technique for separating a racemic mixture of the final compound or a key intermediate. wikipedia.org The most common method involves reacting the racemic amine (or hydrazine) with a chiral resolving agent, such as an enantiomerically pure acid like tartaric acid or camphorsulfonic acid. wikipedia.org This reaction forms a pair of diastereomeric salts, which possess different physical properties (e.g., solubility) and can be separated by fractional crystallization. wikipedia.org After separation, the pure enantiomer of the hydrazine can be recovered by removing the resolving agent. Kinetic resolution, often enzyme-catalyzed, is another powerful method where one enantiomer of the racemate reacts faster with a chiral reagent, allowing for the separation of the unreacted, enantiomerically enriched substrate. nih.govmdpi.comgoogle.com

Asymmetric Catalysis in Oxetane Synthesis

The generation of chiral oxetanes, which are key precursors for enantiomerically pure oxetane-containing compounds, is a significant challenge in synthetic chemistry. Asymmetric catalysis offers a powerful solution by enabling the stereocontrolled synthesis of these strained four-membered rings. Various catalytic systems have been developed, primarily focusing on the desymmetrization of prochiral oxetanes or the asymmetric construction of the oxetane ring.

One prominent strategy is the enantioselective desymmetrization of 3-substituted prochiral oxetanes using chiral Brønsted acids. nih.gov Confined chiral phosphoric acids, such as those derived from SPINOL, have been successfully employed to catalyze the ring-opening of oxetanes with nucleophiles, affording chiral products with high enantioselectivity. nsf.govacs.org For instance, the intramolecular desymmetrization of an oxetane by a tethered internal sulfur or selenium nucleophile, catalyzed by a chiral Brønsted acid, proceeds efficiently to create all-carbon quaternary stereocenters with excellent enantioselectivities. nsf.govresearchgate.netnih.gov Similarly, Jacobsen and co-workers developed a system using a squaramide-derived catalyst for the asymmetric ring-opening addition of trimethylsilyl (B98337) bromide to achiral oxetanes, yielding 1,3-bromohydrins with high efficiency and enantioselectivity. thieme-connect.com

Transition metal catalysis also provides effective routes. Iridium-based catalysts have been utilized for the enantioselective synthesis of chiral oxetanols. nih.gov For example, an air- and water-stable iridium-tol-BINAP catalyst mediates the reductive coupling of racemic branched allylic acetates with oxetan-3-one, producing highly enantiomerically enriched chiral α-stereogenic oxetanols. nih.gov Another innovative approach involves photocatalysis. The Paternò–Büchi reaction, a [2+2] photocycloaddition between an alkene and a carbonyl, has been rendered enantioselective using a novel hydrogen-bonding chiral iridium-based photocatalyst. thieme-connect.com This method facilitates a triplet rebound mechanism to produce chiral oxetanes. thieme-connect.com

Table 1: Asymmetric Catalytic Methodologies for Chiral Oxetane Synthesis
Catalytic SystemReaction TypeKey FeaturesReported Enantioselectivity (ee)
Chiral Brønsted Acids (e.g., SPINOL-derived phosphoric acids)Enantioselective Desymmetrization / Ring-OpeningMetal-free; generates all-carbon quaternary stereocenters. nsf.govacs.orgUp to 94% ee. acs.org
Chiral Squaramide CatalystsAsymmetric Ring-Opening with TMS-BrActivation of a silyl-based Lewis acid; produces chiral 1,3-bromohydrins. thieme-connect.comHigh enantioselectivities reported. thieme-connect.com
Iridium-tol-BINAP ComplexReductive Coupling of Allylic Acetates and Oxetan-3-oneAir and water stable catalyst; produces α-stereogenic oxetanols. nih.govHighly enantiomerically enriched products. nih.gov
Chiral Iridium-based PhotocatalystEnantioselective Paternò–Büchi ReactionFirst highly enantioselective catalytic version of this reaction. thieme-connect.comHigh enantioselectivities reported. thieme-connect.com

Biocatalytic Pathways for Chiral Oxetane Intermediates

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. nih.gov For the synthesis of chiral oxetane intermediates, the use of enzymes, particularly halohydrin dehalogenases (HHDHs), has been a significant breakthrough. nih.govnih.gov Although the enzymatic synthesis of chiral oxetanes has been an underdeveloped field, recent advancements have established robust biocatalytic platforms. nih.gov

Researchers have discovered and engineered a unique halohydrin dehalogenase that facilitates the enantioselective formation and ring-opening of oxetanes. nih.govresearchgate.net This biocatalytic system demonstrates high efficiency, excellent enantioselectivity, and a broad substrate scope. researchgate.netresearchgate.net The process typically involves the stereoselective kinetic resolution of racemic γ-haloalcohols, where one enantiomer is converted into the corresponding chiral oxetane by the enzyme. nih.gov For example, HheC from Agrobacterium radiobacter AD1 was engineered to create variants capable of catalyzing both the dehalogenation of γ-haloalcohols and the ring-opening of oxetanes to access both (R)- and (S)-configured products. nih.gov This method has achieved yields of up to 49% with enantiomeric excess values exceeding 99%. nih.govresearchgate.net

This biocatalytic platform is not limited to the formation of the oxetane ring; it can also be used for the enantioselective ring-opening of prochiral oxetanes to produce various chiral γ-substituted alcohols. nih.gov The versatility of HHDHs allows them to accept various nucleophiles, such as azide, cyanide, and nitrite, expanding the range of accessible chiral building blocks. researchgate.netd-nb.info The entire process, from enantioselective oxetane formation to subsequent ring-opening, can be integrated into an efficient one-pot, one-catalyst cascade system. nih.govresearchgate.net

Table 2: Biocatalytic Synthesis of Chiral Oxetanes using Halohydrin Dehalogenase (HHDH)
Enzyme SystemReaction TypeSubstrateProductKey Performance Metrics
Engineered Halohydrin Dehalogenase (HHDH)Enantioselective dehalogenation / cyclizationγ-haloalcoholsChiral OxetanesYields up to 49%; >99% ee; E >200. nih.govresearchgate.net
Engineered HHDH (e.g., HheC variants)Enantioselective ring-openingProchiral OxetanesChiral γ-substituted alcoholsYields up to 53%; >99% ee. researchgate.net
HHDH PlatformOne-pot, one-catalyst cascadeγ-haloalcohols + NucleophilesChiral γ-substituted alcoholsHigh efficiency and enantioselectivity. nih.govresearchgate.net

Scalability and Process Optimization in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production requires robust, scalable, and optimized processes. For this compound and its precursors, scalability is a key consideration, particularly for methods starting from the commercially available and highly valuable building block, oxetan-3-one. chemrxiv.orgthieme-connect.denih.gov

Significant efforts have been made to develop scalable synthetic protocols for 3,3-disubstituted oxetanes starting from oxetan-3-one, with optimizations allowing for scaling up to the kilogram level in a single run. chemrxiv.org These processes involve well-established ketone functionalization reactions that are tolerant of the oxetane ring. chemrxiv.org A key challenge in scaling up reactions involving the oxetane moiety is its potential instability under harsh acidic or basic conditions; therefore, process optimization often involves finding mild reaction conditions. chemrxiv.orgresearchgate.net For example, the synthesis of 3-aminooxetane derivatives, direct precursors to the target hydrazine, has been achieved through scalable methods that carefully control reaction parameters to maintain the integrity of the strained ring. researchgate.net

The biocatalytic pathways described previously also show significant promise for large-scale production. The enantioselective oxetane formation and ring-opening processes catalyzed by HHDHs have been proven to be scalable for large-scale transformations (e.g., 20 mmol scale) at high substrate concentrations (up to 200 mM). researchgate.netresearchgate.net The ability to use whole-cell biocatalysts and integrate steps into a one-pot cascade system simplifies the process and enhances its economic viability for industrial applications. nih.govresearchgate.netnih.gov The optimization of such biocatalytic processes involves factors like enzyme immobilization to enhance stability and reusability, efficient cofactor recycling, and techno-economic assessments to ensure commercial feasibility. nih.gov The development of a one-step synthesis of oxetan-3-one from readily available propargyl alcohol under "open flask" conditions further enhances the scalability and accessibility of the key starting material for all subsequent derivatives, including this compound. nih.gov

Chemical Reactivity and Mechanistic Investigations of Oxetan 3 Ylhydrazine

Reactivity Profiles of the Hydrazine (B178648) Moiety within the Oxetane (B1205548) Framework

The hydrazine group (-NHNH₂) is characterized by its two nitrogen atoms, each possessing a lone pair of electrons, rendering them nucleophilic and capable of participating in a variety of chemical transformations. When attached to the oxetane ring at the 3-position, this moiety's reactivity can be influenced by the electronic and steric environment of the oxetane core.

Nucleophilic Reactivity of the Hydrazine Nitrogen Atoms

The nitrogen atoms of the hydrazine moiety in oxetan-3-ylhydrazine are expected to exhibit nucleophilic character. This nucleophilicity allows them to readily engage in reactions with electrophilic centers. Common reactions include:

  • Acylation: Reaction with acylating agents such as acid chlorides or anhydrides to form hydrazides.
  • Alkylation: Reaction with alkyl halides or other alkylating agents to form substituted hydrazines.
  • Condensation Reactions: Particularly with carbonyl compounds (aldehydes and ketones), hydrazines form hydrazones (Schiff bases), a reaction that has been noted for oxetan-3-one with various hydrazine derivatives nsf.govuni-muenchen.de.
  • While specific mechanistic studies detailing the relative nucleophilicity of the terminal (-NH₂) versus the internal (-NH-) nitrogen atoms of this compound are not extensively documented in the provided literature, general hydrazine chemistry suggests that the terminal nitrogen is typically more nucleophilic due to less steric hindrance and electronic delocalization. The electron-donating nature of the oxetane ring, if any, could subtly influence these nucleophilic properties.

    Redox Chemistry and Reductive Transformations

    Hydrazines are well-known reducing agents due to the presence of the N-N single bond and the availability of lone pairs on the nitrogen atoms. They can be oxidized to various products, including nitrogen gas, and can participate in the reduction of other functional groups.

  • Reducing Agent Capabilities: Hydrazine and its derivatives can reduce metal ions, organic functional groups (e.g., nitro groups to amines, carbonyls to alcohols under specific conditions), and can be involved in catalytic cycles as hydrogen donors.
  • Specific Transformations: Detailed research into the specific redox chemistry or reductive transformations mediated by this compound is not prominently featured in the provided search results. However, the general propensity of hydrazines to act as reducing agents suggests that this compound could potentially serve this role in appropriate chemical contexts.
  • Ring-Opening Reactions of the Oxetane Core in this compound

    The oxetane ring is a strained four-membered cyclic ether, making it susceptible to ring-opening reactions under various conditions, often driven by the relief of ring strain. The presence of the hydrazine substituent at the 3-position can influence the regioselectivity and facilely of these ring-opening processes.

    Acid-Catalyzed Ring-Opening Mechanisms

    Oxetanes are known to undergo ring-opening in the presence of acids, both Brønsted and Lewis acids. The mechanism typically involves protonation of the ether oxygen atom, which increases the electrophilicity of the adjacent carbon atoms, making them vulnerable to nucleophilic attack or leading to carbocation formation.

  • Mechanism: Acid catalysis typically initiates with the protonation of the oxetane oxygen. This protonation activates the C-O bond for cleavage. Subsequent nucleophilic attack or unimolecular C-O bond heterolysis can occur. In the case of this compound, the protonation would occur on the oxygen atom of the oxetane ring. The resulting oxetanium ion could then undergo ring opening.
  • Influence of Hydrazine: While direct mechanistic pathways for this compound are not detailed, the general principle suggests that the oxetane ring would be activated by acid. The hydrazine moiety's basic nitrogen atoms could potentially also be protonated, which might influence the overall reactivity or direct the site of attack. Studies have indicated that strong acids like HCl can lead to decomposition of oxetane derivatives, likely through acid-catalyzed ring-opening nih.gov.
  • Nucleophile-Induced Ring-Opening Pathways

    Nucleophiles can also induce the ring-opening of oxetanes, typically through an SN2-like attack at one of the carbon atoms adjacent to the oxygen.

  • Pathway: The oxetane ring can be opened by strong nucleophiles. For instance, a highly nucleophilic thiol group positioned appropriately within an oxetane derivative has been observed to cause spontaneous ring opening nsf.gov. The presence of the hydrazine group in this compound, with its inherent nucleophilicity, could potentially lead to intramolecular reactions or influence intermolecular nucleophilic attacks.
  • Substituent Effects: The hydrazine substituent at the 3-position might sterically or electronically influence the accessibility of the adjacent carbons (C2 and C4) to nucleophilic attack. However, specific studies detailing these pathways for this compound are not readily available in the provided literature.
  • Influence of Substituents on Ring Strain and Reactivity

    The inherent strain of the four-membered oxetane ring makes it more reactive than larger cyclic ethers. Substituents on the oxetane ring can modulate this strain and, consequently, the reactivity.

  • Modulation of Strain: Substituents can either increase or decrease the strain energy of the oxetane ring depending on their nature and position. For this compound, the hydrazine group is attached to a carbon atom that is not directly adjacent to the oxygen. This substitution pattern might have a less direct impact on the primary ring strain compared to substituents at the 2- or 4-positions.
  • Reactivity Enhancement: The "spring-loaded" nature of oxetane derivatives has been harnessed, where the ring strain facilitates reactions, such as in the formation of Mannich adducts which then react readily researchgate.net. While this specific example does not involve hydrazine, it highlights how the oxetane core's strain can be exploited. The hydrazine moiety itself is a reactive functional group, and its presence alongside the strained oxetane ring could lead to complex reactivity patterns or enable tandem reactions, though specific research on this compound's substituent effects on ring strain and reactivity is limited in the provided snippets.

  • Electrophilic Transformations of this compound

    Specific research detailing the electrophilic transformations of this compound is not extensively documented in the provided literature. However, based on the known reactivity of the hydrazine functional group and the oxetane ring, potential transformations can be inferred. The hydrazine moiety (-NHNH₂) is a potent nucleophile due to the lone pair electrons on the nitrogen atoms. Consequently, this compound is expected to readily react with a variety of electrophilic species. Typical reactions for hydrazines include condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones, acylation with acid chlorides or anhydrides to yield acylhydrazines, and alkylation with alkyl halides.

    The oxetane ring, a strained four-membered heterocycle, is generally stable under neutral or basic conditions chemrxiv.orgnih.gov. However, it is susceptible to ring-opening reactions under acidic conditions or in the presence of strong nucleophiles, often facilitated by Lewis acids or transition metals chemrxiv.orgnih.govnih.gov. When this compound reacts with electrophiles, the reaction conditions must be carefully controlled to avoid unintended ring-opening of the oxetane moiety. For instance, if the electrophilic transformation involves acidic reagents or catalysts, the oxetane ring might undergo cleavage, leading to undesired byproducts. The nucleophilic nature of the hydrazine group suggests that it would preferentially attack electrophilic centers, while the oxetane ring's stability would be a critical factor in designing successful transformations.

    Metal-Catalyzed Reactions Involving this compound

    While direct studies on metal-catalyzed reactions specifically involving this compound are limited in the provided search results, general principles of oxetane and hydrazine chemistry in the context of metal catalysis can be considered. Oxetanes are known to undergo ring-opening reactions catalyzed by various transition metals chemrxiv.orgnih.govnih.gov. These reactions often involve activation of the oxetane ring, making it susceptible to nucleophilic attack. For example, gold catalysis has been employed for the synthesis of oxetan-3-ones from propargylic alcohols organic-chemistry.org, and transition-metal-catalyzed coupling reactions are utilized for functionalizing oxetane-derived building blocks nih.govnih.gov.

    The hydrazine functional group can also participate in metal-catalyzed transformations, such as C-N coupling reactions or reductive aminations. Therefore, it is plausible that this compound could engage in metal-catalyzed reactions where either the oxetane ring is opened and functionalized, or the hydrazine moiety is involved in coupling or transformation processes. For instance, a transition metal catalyst might activate the oxetane ring for nucleophilic attack by the hydrazine nitrogen, or it could catalyze reactions involving the N-H bonds of the hydrazine. The specific outcome would depend heavily on the choice of metal catalyst, ligands, and reaction conditions.

    Mechanistic Studies on Key Reactions of this compound

    Mechanistic investigations are crucial for understanding the detailed pathways, intermediates, and kinetics of chemical reactions. While specific mechanistic studies on this compound are not detailed here, the general methodologies employed in chemical kinetics and reaction intermediate identification are well-established and applicable. These studies aim to elucidate how reactions proceed at a molecular level, which is vital for optimizing reaction conditions, predicting outcomes, and designing new synthetic strategies.

    Kinetic analysis provides quantitative data on reaction rates and how they are influenced by reactant concentrations, temperature, and catalysts. Techniques such as Reaction Progress Kinetic Analysis (RPKA) allow for the continuous monitoring of reactant and product concentrations over time, enabling the determination of rate laws and the identification of rate-determining steps nih.govscripps.edusc.edu. This approach can reveal complex reaction networks and the role of various species within them.

    Kinetic Isotope Effects (KIEs) are another powerful tool for probing the mechanism, particularly for identifying which bonds are being broken or formed in the rate-determining step nih.govuva.nl. By substituting an atom with one of its isotopes (e.g., hydrogen with deuterium), changes in reaction rates can reveal if that atom's bond is involved in the transition state. Understanding activation parameters, such as activation energy (Ea), through temperature-dependent studies, also offers insights into the energy landscape of a reaction scripps.edu.

    Table 1: Common Kinetic Analysis Techniques in Mechanistic Studies

    Technique/MethodPrimary ApplicationInformation Gained
    Reaction Progress Kinetic Analysis (RPKA)Monitoring reaction over time, determining rate lawsReaction rates, rate-determining steps, intermediate concentrations, catalyst loading
    Kinetic Isotope Effect (KIE)Probing bond cleavage/formation in the rate-determining stepIdentifies which atom's bonds are breaking/forming in the rate-limiting step
    Temperature-Dependent StudiesDetermining activation parameters (Ea, ΔH‡, ΔS‡)Insight into the energy landscape and transition state structure
    Initial Rate StudiesDetermining reaction orders with respect to reactantsElucidates the molecularity of the rate-determining step
    Product Distribution Analysis (over time)Identifying competing pathways and relative rates of formationUnderstanding selectivity and potential side reactions

    Identifying transient reaction intermediates is critical for validating proposed reaction mechanisms. Highly reactive and short-lived intermediates can be detected and characterized using various spectroscopic techniques. Time-resolved spectroscopy, such as time-resolved UV-Vis or IR spectroscopy, can capture spectral signatures of intermediates as they form and decay uva.nlnih.govhku.hk. These techniques provide kinetic information about the intermediates themselves.

    Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced techniques like variable-temperature NMR, can provide detailed structural information for intermediates that are sufficiently stable or can be trapped uva.nlnih.gov. Mass spectrometry (MS) is invaluable for determining the mass-to-charge ratio of intermediates, offering insights into their molecular weight and elemental composition uva.nlnih.gov. Computational chemistry methods, such as density functional theory (DFT), play a significant role in predicting the structures, energies, and spectral properties of potential intermediates and transition states, aiding in their experimental identification nih.govrsc.org. Trapping experiments, where a reactive intermediate is reacted with a specific reagent to form a stable adduct, also serve as a confirmation of its existence and structure uva.nl.

    Table 2: Techniques for Identification of Reaction Intermediates

    Technique/MethodPrimary ApplicationInformation Gained
    Time-Resolved SpectroscopyDetection of transient species in situSpectral signatures, concentration-time profiles of intermediates
    Nuclear Magnetic Resonance (NMR)Structural elucidation of stable or isolable intermediatesDetailed structural information, connectivity, stereochemistry
    Mass Spectrometry (MS)Detection and mass determination of intermediatesMolecular weight, fragmentation patterns, elemental composition
    Trapping ExperimentsStabilizing and isolating reactive intermediatesConfirmation of intermediate structure and reactivity
    Computational ChemistryPredicting structures, energies, and reaction pathwaysTransition states, intermediates, reaction mechanisms, spectroscopic properties
    Infrared Ion Spectroscopy (IRIS)Characterization of specific ionic intermediatesVibrational frequencies, structural insights

    Compound List:

    this compound

    this compound dihydrochloride (B599025)

    Derivatization Strategies and Functionalization of Oxetan 3 Ylhydrazine

    Formation of Hydrazone and Related Derivatives from Oxetan-3-ylhydrazine

    The hydrazine (B178648) group (-NHNH₂) is a potent nucleophile and readily reacts with carbonyl compounds (aldehydes and ketones) to form hydrazones. This condensation reaction is a cornerstone of hydrazine chemistry and is applicable to this compound. The reaction typically proceeds under mild acidic catalysis, facilitating the dehydration step, or can be promoted by amine buffers for enhanced reaction rates wikipedia.orgrsc.orgnih.gov.

    The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon, followed by proton transfers and elimination of water. This yields a C=N double bond, characteristic of hydrazones. Related derivatives, such as semicarbazones and thiosemicarbazones, can also be formed by reacting this compound with semicarbazide (B1199961) and thiosemicarbazide, respectively.

    Table 1: General Hydrazone Formation with this compound

    Carbonyl CompoundReaction ConditionsProduct TypeCitation (General Principle)
    AldehydeAcid catalyst (e.g., acetic acid), solvent (e.g., ethanol)Oxetan-3-ylhydrazone wikipedia.orgnih.gov
    KetoneAcid catalyst (e.g., HCl), solvent (e.g., methanol)Oxetan-3-ylhydrazone wikipedia.orgnih.gov
    Aldehyde/KetoneBuffer (e.g., amine buffers), neutral pHOxetan-3-ylhydrazone rsc.org

    Acylation and Alkylation Reactions of the Hydrazine Functionality

    The nitrogen atoms of the hydrazine moiety in this compound are nucleophilic and can undergo acylation and alkylation reactions.

    Acylation: Reaction with acylating agents such as acid chlorides, acid anhydrides, or esters in the presence of a base leads to the formation of N-acylhydrazines. These reactions typically occur readily on the more nucleophilic terminal nitrogen of the hydrazine.

    Alkylation: Alkylation can be achieved using alkyl halides or other alkylating agents. Similar to acylation, the reaction often occurs preferentially at the terminal nitrogen, yielding N-alkylhydrazines.

    Table 2: General Acylation and Alkylation of this compound

    Derivatizing AgentReaction ConditionsProduct TypeCitation (General Principle)
    Acid ChlorideBase (e.g., triethylamine), solvent (e.g., DCM)N-Acyl this compound masterorganicchemistry.comlibretexts.org
    Acid AnhydrideBase (e.g., pyridine), solventN-Acyl this compound masterorganicchemistry.comlibretexts.org
    Alkyl HalideBase (e.g., DIPEA), solvent (e.g., DMF)N-Alkyl this compound masterorganicchemistry.comlibretexts.org

    Functionalization of the Oxetane (B1205548) Ring of this compound

    The oxetane ring, being a strained four-membered heterocycle, possesses unique reactivity. While generally more stable than oxiranes, oxetanes can undergo ring-opening reactions, particularly under acidic conditions or in the presence of strong Lewis acids chemrxiv.orgutexas.edudoi.org. However, they are relatively stable under basic and mild acidic conditions, allowing for selective functionalization of the hydrazine moiety without affecting the oxetane ring chemrxiv.orgutexas.edu.

    The oxetane ring can be functionalized through substitution reactions, often involving ring-opening. Nucleophilic attack at one of the carbon atoms adjacent to the oxygen, typically followed by ring-opening, is a common pathway. For instance, reactions with nucleophilic boron reagents have been shown to effect regio- and stereoselective ring opening of oxetanes researchgate.net. The presence of the hydrazine group might influence the regioselectivity of such reactions or could potentially participate in intramolecular cyclizations if appropriately positioned or activated.

    The incorporation of this compound into polycyclic systems can be achieved through reactions that engage either the oxetane ring or the hydrazine moiety, or both. For example, intramolecular cyclization reactions, potentially initiated by ring-opening of the oxetane under specific conditions, could lead to fused or spirocyclic systems. The hydrazine group can also serve as a nucleophile or be a precursor to reactive intermediates that participate in the construction of larger ring structures. Studies on oxetane chemistry have demonstrated their utility in forming polycyclic scaffolds, often via intramolecular reactions doi.orgnih.gov.

    Regioselective and Stereoselective Derivatization Methodologies

    Achieving regioselective and stereoselective derivatization of this compound is paramount for synthesizing specific isomers or enantiomers. The hydrazine group itself presents regiochemical challenges, as derivatization can occur at either the N1 or N2 nitrogen atom, although the terminal nitrogen is generally more reactive.

    Furthermore, if chiral centers are introduced or are already present in the derivatizing agent or the oxetane ring itself (e.g., if substituted at the 2 or 4 positions), controlling the stereochemical outcome becomes critical. Methodologies employing chiral catalysts, auxiliaries, or enzymatic approaches are employed in organic synthesis to achieve such selectivity mdpi.comnih.govrsc.org. While specific regioselective and stereoselective derivatizations of this compound are not detailed in the provided literature, the general principles of controlling reactivity at specific sites and achieving desired stereoisomers are well-established in organic chemistry.

    List of Compounds Mentioned:

    this compound

    3-Aminooxetane

    3-Aminooxetane hydrochloride

    Oxetan-3-one

    Oxetanocin A

    Mitrephorone A

    Oxetine

    Laureatin

    Taxol

    Taxotere

    GS-9876

    Theoretical and Computational Chemistry Studies of Oxetan 3 Ylhydrazine

    Electronic Structure Calculations of Oxetan-3-ylhydrazine

    Electronic structure calculations aim to describe the distribution of electrons within a molecule, which dictates its chemical and physical properties. These methods are fundamental to understanding bonding, reactivity, and spectral characteristics.

    Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, are the cornerstones of modern computational chemistry tau.ac.ilmdpi.comresearchgate.netethz.ch. These approaches solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of a molecule.

    Density Functional Theory (DFT): DFT is widely used due to its favorable balance between accuracy and computational cost tau.ac.ilethz.chaps.org. It approximates the electronic energy as a functional of the electron density. Various functionals (e.g., B3LYP, PBE) are employed, each with different strengths for describing exchange-correlation energies researchgate.netmdpi.comeurjchem.com. DFT calculations can accurately predict molecular geometries, bond lengths, bond angles, vibrational frequencies, and electronic properties like frontier molecular orbital energies (HOMO/LUMO) and dipole moments eurjchem.comnih.govnih.gov.

    Ab Initio Methods: Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Coupled Cluster, MP2), derive all terms in the Hamiltonian from first principles, without empirical parameters mdpi.comresearchgate.net. While generally more computationally expensive than DFT, they can offer higher accuracy for specific properties, particularly when electron correlation is significant tau.ac.ilresearchgate.net. These methods are essential for benchmarking DFT results and for studying systems where electron correlation is critical.

    Applying these methods to this compound would involve optimizing its molecular geometry and calculating key electronic descriptors.

    Illustrative Table 5.1.1: Electronic Structure Properties (Hypothetical Data)

    PropertyCalculated Value (e.g., eV)Method Used (Example)
    HOMO Energy-6.50B3LYP/6-31G(d)
    LUMO Energy-0.20B3LYP/6-31G(d)
    Dipole Moment3.80 DB3LYP/6-31G(d)
    C-O Bond Length1.42 ÅB3LYP/6-31G(d)
    N-N Bond Length1.45 ÅB3LYP/6-31G(d)
    C-N Bond Length1.44 ÅB3LYP/6-31G(d)

    Molecules with rotatable bonds or ring structures can exist in multiple spatial arrangements, known as conformers. Conformational analysis, often coupled with electronic structure calculations, aims to identify these conformers and determine their relative stabilities mdpi.comethz.chrsc.orgfaccts.de.

    Conformational Search: Techniques like Monte Carlo searches or systematic scans are used to explore the potential energy surface and identify low-energy conformers rsc.orghi.isvasp.at.

    Energy Minimization: Once potential conformers are identified, their geometries are fully optimized using QM methods (DFT or ab initio) to find the true energy minima. The relative energies of these optimized conformers provide insight into their stability and the likelihood of their presence at equilibrium ethz.cheurjchem.comrsc.orgvasp.at.

    Thermodynamic Stability: The relative energies, along with vibrational frequency calculations (which yield zero-point energies and thermal corrections), allow for the calculation of free energy differences, providing a more accurate measure of conformational stability and population distribution at a given temperature faccts.devasp.at.

    For this compound, analysis would focus on the rotation around the C-N bond connecting the oxetane (B1205548) ring to the hydrazine (B178648) moiety, as well as the orientation of the hydrazine group itself.

    Illustrative Table 5.1.2: Conformer Analysis of this compound (Hypothetical Data)

    Conformer IDDihedral Angle (C-C-N-N)Relative Energy (kcal/mol)Stability Rank
    Conformer A180° (anti)0.001st
    Conformer B60° (gauche)1.502nd
    Conformer C-60° (gauche)1.653rd
    Conformer D0° (eclipsed)7.804th

    Reaction Mechanism Elucidation through Computational Modeling

    Computational modeling is invaluable for dissecting complex chemical reactions, identifying intermediates, and characterizing transition states.

    Transition state (TS) theory and calculations are crucial for understanding reaction rates and pathways tau.ac.ilnih.govresearchgate.netnih.govprinceton.educhemcomp.com. A transition state represents the highest energy point along the minimum energy pathway connecting reactants to products.

    Locating Transition States: QM methods, particularly DFT, are used to locate these saddle points on the potential energy surface. Algorithms like the Berny algorithm or the Nudged Elastic Band (NEB) method are employed to find the TS geometry tau.ac.ilresearchgate.netprinceton.edu.

    Activation Energy: The energy difference between the reactants and the transition state is the activation energy (). This value directly correlates with the reaction rate constant, as described by the Arrhenius equation and transition state theory nih.gov.

    Reaction Coordinate: Analyzing the vibrational modes at the transition state can identify the reaction coordinate, which describes the atomic movements leading from reactants to products tau.ac.ilnih.govchemcomp.com.

    For this compound, TS analysis would be applied to hypothetical reactions it might undergo, such as nucleophilic attack, ring-opening, or reactions involving the hydrazine moiety.

    Illustrative Table 5.2.1: Transition State Analysis for a Hypothetical Reaction (Hypothetical Data)

    Reaction StepReactant(s) → TS → Product(s)Activation Energy () (kcal/mol)Method Used (Example)
    C-N Bond CleavageOxetane-NHNH₂ → TS1 → Products25.5B3LYP/6-311+G(d,p)
    N-N Bond CleavageOxetane-NHNH₂ → TS2 → Products32.0B3LYP/6-311+G(d,p)

    Mapping the energy landscape involves tracing the entire reaction pathway from reactants to products, including all intermediates and transition states.

    Intrinsic Reaction Coordinate (IRC): Following the identified transition state, an IRC calculation traces the minimum energy path connecting the TS to the reactant and product minima on the potential energy surface nih.gov.

    Reaction Energy Profile: By calculating the energies of all stationary points (reactants, intermediates, transition states, products) along the IRC, a complete reaction energy profile can be constructed. This provides a visual representation of the energy changes during the reaction, highlighting rate-determining steps and the stability of intermediates mdpi.comeurjchem.com.

    Computational Modeling of Mechanisms: These detailed profiles help elucidate the detailed mechanistic steps, including proton transfers, bond formations/cleavages, and rearrangements, often in conjunction with experimental kinetic data mdpi.comnih.govnih.gov.

    Molecular Dynamics Simulations and Conformational Dynamics of this compound

    Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, exploring how their structures change and evolve.

    Simulation Principles: MD simulations treat atoms as classical particles governed by Newton's laws of motion. The forces between atoms are calculated using a force field, which is an empirical or semi-empirical model of the potential energy surface aps.orgresearchgate.net.

    Conformational Sampling: By integrating the equations of motion over time, MD can sample a range of molecular conformations, revealing dynamic processes such as bond rotations, ring flips, and structural transitions ambeed.com. This is particularly useful for flexible molecules or those that undergo significant conformational changes upon interaction.

    Solvation Effects: MD simulations can be performed in explicit solvent (e.g., water) or using implicit solvent models, providing a more realistic representation of molecular behavior in solution nih.govhi.is.

    Applications: MD is crucial for understanding protein folding, ligand binding, and the dynamic aspects of enzyme catalysis, but it is also applicable to small molecules to study their flexibility and dynamic conformational equilibria ambeed.comresearchgate.net.

    For this compound, MD simulations could reveal the flexibility of the oxetane ring and the C-N bond, and how different conformers interconvert over time in a given environment.

    Illustrative Table 5.3: Molecular Dynamics Simulation Parameters (Hypothetical)

    Simulation TypeForce Field (Example)Solvent ModelSimulation TimeKey Properties Studied
    Canonical MD (NVT)GAFF / OPLS-AAExplicit Water10-100 nsConformational sampling, interconversion rates
    Enhanced Sampling MDGAFF / OPLS-AAImplicitVariableRare conformational events, free energy landscapes

    Computational Prediction of Spectroscopic Signatures for Mechanistic Interpretation

    Understanding the structure and behavior of organic molecules like this compound often relies on a combination of experimental spectroscopic techniques and computational analysis. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide crucial data for structural elucidation and the identification of reaction intermediates and products. Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in predicting these spectroscopic signatures, thereby aiding in the interpretation of experimental results and the elucidation of reaction mechanisms.

    DFT calculations can accurately predict various spectroscopic parameters. For NMR spectroscopy, calculations can yield chemical shifts for ¹H and ¹³C nuclei, as well as coupling constants. These predicted values are typically compared with experimentally obtained spectra to confirm the proposed structure of this compound or its derivatives. Similarly, IR spectroscopy predictions involve calculating vibrational frequencies, which correspond to the stretching and bending modes of molecular bonds. These computed frequencies can be matched with observed absorption bands in experimental IR spectra, providing insights into the functional groups present and their environment within the molecule. For instance, studies on related organic compounds often employ DFT with functionals like B3LYP and basis sets such as 6-31G* or 6-311++(d,p) to achieve reliable predictions of these spectroscopic properties mdpi.comresearchgate.net. While specific spectroscopic predictions for this compound are not detailed in the available literature, these established computational methods are standard for characterizing such molecules and their reaction pathways. The ability to predict these signatures is indispensable for mechanistic studies, as it allows researchers to identify transient species or confirm the formation of specific intermediates during a chemical transformation.

    Development of Computational Models for Oxetane and Hydrazine Reactivity

    The reactivity of this compound is governed by its constituent functional groups: the strained oxetane ring and the nucleophilic hydrazine moiety. Computational chemistry offers powerful tools for developing models that describe and predict the reactivity of such molecules.

    The oxetane ring is a four-membered cyclic ether characterized by significant ring strain. Computational methods, including DFT, can quantify this strain through calculations of strain energy, often derived from homodesmotic reactions mdpi.com. These calculations help in understanding the propensity of the oxetane ring to undergo ring-opening reactions, which are typically driven by the release of this strain. Models can simulate various ring-opening pathways, identifying preferred modes of cleavage and the electronic factors influencing them.

    The hydrazine group (-NHNH₂) is known for its nucleophilic character due to the presence of lone pairs on the nitrogen atoms. Computational models can assess this reactivity by analyzing electronic properties such as frontier molecular orbitals (HOMO and LUMO) and charge distributions researchgate.net. The HOMO-LUMO gap, for example, can provide insights into the molecule's stability and electron-donating capabilities, which are directly related to its nucleophilicity. Computational studies can also model specific reactions involving the hydrazine moiety, such as nucleophilic additions, condensations, or cyclizations, by calculating activation energies and transition state structures. While specific computational models detailing the reactivity of this compound were not found in the provided search results, general principles derived from studies on oxetanes and hydrazines provide a framework for understanding its potential reaction pathways and chemical behavior.

    Summary of Computational Methods and Properties

    The following table summarizes common computational approaches and properties relevant to the theoretical study of organic molecules like this compound.

    Computational Method/PropertyApplication AreaRelevance to this compound
    Density Functional Theory (DFT)Electronic structure, energies, propertiesApplicable for studying electronic structure and reactivity of the molecule.
    Basis Sets (e.g., 6-31G*, 6-311++(d,p))Accuracy of calculated propertiesCommonly used in studies of similar organic molecules to achieve reliable predictions.
    DFT Functionals (e.g., B3LYP)Predicting molecular properties and reactivityA standard functional widely employed for organic chemistry calculations.
    Spectroscopic Prediction (NMR, IR)Predicting chemical shifts and vibrational frequenciesCrucial for structural confirmation and mechanistic studies, allowing comparison with experimental data.
    Mechanistic InterpretationUnderstanding reaction intermediates and transition statesEssential for understanding reaction mechanisms involving the molecule, aiding in the identification of reaction pathways.
    Reactivity ModelingPredicting reaction outcomes and kineticsKey for predicting how the molecule will behave in various chemical reactions.
    Strain Energy CalculationQuantifying ring strain in cyclic systemsRelevant due to the inherent strain in the oxetane ring, influencing its propensity for ring-opening reactions.
    Frontier Molecular Orbital Analysis (HOMO/LUMO)Assessing electron donation/acceptance capabilities, reactivityUseful for understanding the electronic nature of the hydrazine group and predicting its nucleophilic and electrophilic behavior.
    Nucleophilicity AssessmentEvaluating the reactivity of nucleophilic centers (e.g., hydrazine)Important for predicting reactions involving the hydrazine moiety, such as alkylations or acylations.
    Reaction Pathway AnalysisMapping reaction coordinates and energy barriersNecessary for a detailed understanding of reaction mechanisms, including identifying rate-determining steps and transition states.

    Compound List:

    this compound

    Applications of Oxetan 3 Ylhydrazine As a Chemical Building Block

    Role in the Synthesis of Complex Organic Molecules

    The hydrazine (B178648) moiety of Oxetan-3-ylhydrazine is a key functional group that enables its participation in a wide array of chemical transformations for the construction of intricate molecular architectures.

    Precursor for Nitrogen-Containing Heterocycles

    Nitrogen-containing heterocycles are fundamental structural motifs found in a vast number of pharmaceuticals, agrochemicals, and natural products. nih.gov The hydrazine group is a well-established precursor for the synthesis of various heterocyclic systems. researchgate.netmdpi.com While specific literature detailing the direct use of this compound in the synthesis of such heterocycles is not extensively available in the public domain, the inherent reactivity of the hydrazine functional group suggests its potential as a valuable synthon.

    Hydrazines are commonly employed in condensation reactions with dicarbonyl compounds or their equivalents to form a variety of five- and six-membered heterocycles. For instance, the reaction of a hydrazine with a 1,3-dicarbonyl compound is a classical method for the synthesis of pyrazoles. Similarly, pyridazines can be prepared from 1,4-dicarbonyl compounds and hydrazines. The hydrazine moiety can also be a key component in the construction of triazole rings. Given these established synthetic routes, it is plausible that this compound could serve as a precursor to a range of novel oxetane-substituted nitrogen-containing heterocycles, thereby introducing the unique physicochemical properties of the oxetane (B1205548) ring into these important molecular scaffolds.

    Intermediate in Cascade and Domino Reactions

    Cascade and domino reactions are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. nih.gov These reactions are highly valued for their efficiency and atom economy. The hydrazine functionality is known to participate in such reaction sequences. For example, a hydrazine can act as a nucleophile to initiate a cascade that involves cyclization and rearrangement steps.

    While specific examples of this compound participating in cascade or domino reactions are not prominently reported, its bifunctional nature—possessing both a nucleophilic hydrazine and a strained oxetane ring—presents intriguing possibilities for the design of novel cascade processes. For instance, the hydrazine could initiate a reaction that is subsequently terminated by a ring-opening or functionalization of the oxetane moiety under specific catalytic conditions. The development of such reactions would provide efficient access to complex molecules incorporating the oxetane framework. A related example involves a four-component cascade reaction for the synthesis of 3-oxetanone-derived spirocycles, highlighting the utility of oxetane derivatives in complex transformations. mdpi.com

    Utilization in Material Science Precursors

    The oxetane ring is not only a valuable component in medicinal chemistry but also finds applications in material science, particularly in the development of novel polymers. wikipedia.orgoup.comradtech.org The ring strain of the oxetane moiety makes it susceptible to ring-opening polymerization, leading to the formation of polyethers with unique properties. researchgate.netwikipedia.org

    Oxetane-containing polymers, or polyoxetanes, can exhibit a range of properties from liquids to solids with varying degrees of crystallinity and melting temperatures, depending on the substituents on the oxetane ring. wikipedia.org For instance, poly(3,3-dimethyloxetane) has a melting point of 47 °C. wikipedia.org The incorporation of functional groups onto the oxetane monomer allows for the synthesis of functional polymers with tailored properties. oup.com

    While the direct use of this compound as a monomer in polymerization has not been extensively documented, its structure suggests potential as a precursor for functional materials. The hydrazine group could be used to introduce cross-linking capabilities or to attach other functional molecules to the polymer backbone. Furthermore, copolymers of oxetanes with other monomers like tetrahydrofuran (B95107) are used to create soft segments in polyurethanes and other elastomers. wikipedia.org The introduction of an oxetane-hydrazine monomer could lead to new materials with modified properties.

    Below is a table summarizing the properties of some oxetane-based polymers.

    MonomerPolymer NamePropertiesReference(s)
    OxetanePolyoxetane (POX)Thermoplastic, Melting Point: 35 °C wikipedia.org
    3,3-bis(chloromethyl)oxetanePentonHigh heat-distortion temperature, low water absorption, chemically resistant, self-extinguishing wikipedia.org
    3,3-dimethyloxetanePoly(3,3-dimethyloxetane)Crystalline, Melting Point: 47 °C wikipedia.org

    This table is generated based on available data for oxetane polymers and does not specifically include polymers derived from this compound.

    Contribution to Chemical Space and Bioisosteric Design

    The oxetane motif has gained significant attention in medicinal chemistry as a means to expand chemical space and to act as a bioisosteric replacement for more common functional groups. researchgate.netacs.orgrsc.orgnih.govnih.gov This has been driven by the unique structural and physicochemical properties conferred by the strained four-membered ring.

    Oxetane as a Replacement for Common Motifs (e.g., gem-dimethyl, carbonyl)

    One of the most significant applications of the oxetane ring in drug design is its use as a bioisostere for the gem-dimethyl group and the carbonyl group. researchgate.netacs.orgnih.govcambridgemedchemconsulting.comchigroup.siteenamine.net

    Replacement for the gem-dimethyl group: The substitution of a gem-dimethyl group with an oxetane can lead to profound improvements in physicochemical properties. researchgate.net While being of similar size, the oxetane is significantly more polar, which can lead to a dramatic increase in aqueous solubility and a reduction in lipophilicity. researchgate.netchigroup.site Furthermore, the oxetane moiety is often more metabolically stable than a gem-dimethyl group, which can be susceptible to oxidative metabolism. chigroup.site

    Replacement for the carbonyl group: The oxetane ring can also serve as a non-classical bioisostere for a carbonyl group. researchgate.netnih.govcambridgemedchemconsulting.com The oxygen atom of the oxetane can act as a hydrogen bond acceptor, similar to the carbonyl oxygen. chigroup.site However, unlike a carbonyl group, the oxetane is not electrophilic and is stable to nucleophilic attack and enzymatic reduction. chigroup.site This can be advantageous in overcoming metabolic liabilities associated with carbonyl-containing compounds.

    The following table summarizes the comparative effects of replacing a gem-dimethyl or carbonyl group with an oxetane.

    Original MotifReplacement MotifKey Physicochemical ChangesReference(s)
    gem-dimethylOxetaneIncreased aqueous solubility, reduced lipophilicity, often increased metabolic stability. researchgate.netchigroup.site
    CarbonylOxetaneSimilar hydrogen bonding capacity, increased metabolic stability (resistance to reduction), reduced electrophilicity. researchgate.netnih.govcambridgemedchemconsulting.comchigroup.site

    This table provides a general summary of the effects observed in various molecular contexts.

    Impact on Molecular Conformation and Three-Dimensionality in Synthetic Targets

    The incorporation of an oxetane ring into a molecule can have a significant impact on its three-dimensional structure and conformational preferences. researchgate.netnih.gov The rigid, puckered nature of the four-membered ring introduces a higher degree of sp³ character and three-dimensionality compared to flat aromatic systems or flexible aliphatic chains. nih.gov

    This increased three-dimensionality can be beneficial for target binding by allowing for more specific and directional interactions with a biological target. The conformational constraints imposed by the oxetane ring can also pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding. researchgate.net For example, the incorporation of an oxetane into an aliphatic chain can favor synclinal rather than antiplanar arrangements of the chain. researchgate.netsonar.ch In the context of peptide chemistry, the replacement of a backbone carbonyl with a 3-amino oxetane has been shown to introduce a kink in the helical axis and disrupt the typical hydrogen bonding patterns of α-helices. rsc.org This ability to modulate molecular shape and conformation makes the oxetane a valuable tool for medicinal chemists in the design of novel therapeutics.

    Future Directions and Emerging Research Avenues for Oxetan 3 Ylhydrazine

    Novel Synthetic Approaches and Catalytic Methods

    The development of efficient and scalable synthetic routes to Oxetan-3-ylhydrazine and its derivatives is a primary area of future research. While the parent compound is commercially available as its dihydrochloride (B599025) salt, novel methods are required to access a wider range of substituted analogues. chemscene.combldpharm.com

    Future synthetic strategies will likely focus on the derivatization of oxetan-3-one, a readily available starting material. organic-chemistry.orgnih.gov One promising avenue is the adaptation of modern catalytic methods for hydrazine (B178648) synthesis. For instance, transition-metal-catalyzed cross-coupling reactions, which have proven effective for the synthesis of aryl hydrazines, could be explored for the direct hydrazination of 3-halooxetanes or oxetane-3-triflate. nih.gov Furthermore, biocatalytic approaches using engineered enzymes, such as imine reductases, could offer a green and highly selective route to chiral oxetanylhydrazines. nih.gov

    Another innovative approach could involve the late-stage functionalization of the oxetane (B1205548) ring. Photoredox catalysis, for example, has been successfully employed for the C-H functionalization of alcohols to generate oxetanes, and similar strategies could be envisioned for the introduction of a hydrazine group or its precursor onto a pre-existing oxetane scaffold. acs.org

    Table 1: Potential Novel Synthetic Routes to this compound Derivatives

    Synthetic ApproachStarting MaterialKey TransformationPotential Advantages
    Reductive AminationOxetan-3-oneReaction with hydrazine followed by reductionDirect, potentially scalable
    Catalytic Hydrazination3-HalooxetanePalladium or Copper-catalyzed coupling with hydrazineAccess to a wide range of derivatives
    BiocatalysisOxetan-3-oneImine reductase-catalyzed reductive aminationHigh enantioselectivity, green chemistry
    Photoredox CatalysisSubstituted OxetaneC-H activation and nitrogen insertionLate-stage functionalization

    Exploration of Undiscovered Reactivity Patterns

    The interplay between the strained oxetane ring and the nucleophilic hydrazine group suggests a rich and largely unexplored reactivity landscape for this compound. The inherent ring strain of the oxetane, approximately 107 kJ/mol, makes it susceptible to ring-opening reactions under various conditions. wikipedia.org

    Future research will likely investigate the regioselectivity of ring-opening reactions with various electrophiles. Acid-catalyzed ring-opening could lead to the formation of valuable 1,3-difunctionalized propanes. The hydrazine moiety can act as an internal nucleophile, potentially leading to novel intramolecular cyclization and rearrangement products. For example, reaction with dicarbonyl compounds could yield complex heterocyclic scaffolds. The reactivity of the hydrazine group itself, such as acylation, sulfonylation, and condensation with carbonyls to form hydrazones, provides a platform for creating diverse molecular architectures. nih.gov

    Furthermore, the unique electronic properties of the oxetane ring could influence the reactivity of the adjacent hydrazine. The exploration of its behavior in radical reactions and transition-metal-catalyzed transformations could unveil novel synthetic applications.

    Advanced Computational Methodologies for Prediction and Design

    Computational chemistry is set to play a pivotal role in accelerating the exploration of this compound's potential. Density Functional Theory (DFT) and ab initio methods can be employed to investigate the compound's conformational preferences, electronic structure, and reactivity. rsc.orgrsc.org Such studies can provide valuable insights into the mechanisms of its reactions, including the barriers for ring-opening and the stability of potential intermediates. researchgate.net

    In silico screening of virtual libraries of this compound derivatives can aid in the design of molecules with specific properties for applications in medicinal chemistry and materials science. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new analogues, guiding synthetic efforts towards the most promising candidates. mdpi.com

    Computational analysis can also be used to predict the properties of polymers and materials incorporating the oxetanylhydrazine motif. For instance, DFT calculations can estimate the heats of formation and densities of energetic polymers derived from oxetane derivatives. nih.gov

    Table 2: Applications of Computational Methods in this compound Research

    Computational MethodApplicationPredicted Properties
    Density Functional Theory (DFT)Mechanistic studies, structural analysisReaction energies, transition state geometries, electronic properties
    Ab initio methodsHigh-accuracy energy calculationsThermodynamic data, bond dissociation energies
    Molecular Dynamics (MD)Conformational analysis, solvation effectsDynamic behavior, interaction with biological targets
    QSARPrediction of biological activityPotency, selectivity

    Integration into Advanced Functional Material Development

    The incorporation of the oxetane moiety into polymers is known to impart unique properties, and the addition of the hydrazine group offers further opportunities for creating advanced functional materials. oup.com Oxetanes can undergo cationic ring-opening polymerization to produce polyethers with a flexible and polar backbone. wikipedia.org

    Future research could focus on the synthesis of novel monomers based on this compound for the creation of functional polymers. The hydrazine group could serve as a reactive handle for post-polymerization modification, allowing for the introduction of various functional groups. Alternatively, the hydrazine moiety could be incorporated into the polymer backbone, potentially leading to materials with interesting thermal and mechanical properties.

    The polarity and hydrogen-bonding capabilities of the oxetanylhydrazine unit could be exploited in the design of materials with specific applications, such as adhesives, coatings, and membranes. For example, polythiophenes with oxetane substituents have been synthesized for applications in organic electronics, and similar strategies could be employed with hydrazine-functionalized oxetanes. acs.org Furthermore, the development of oxetane-based liquid crystals for advanced functional materials is an active area of research, and the introduction of a hydrazine group could lead to novel liquid crystalline phases and responsive materials. rsc.org

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for Oxetan-3-ylhydrazine, and how can its purity be validated in laboratory settings?

    • Methodological Answer : this compound can be synthesized via nucleophilic substitution reactions involving oxetane derivatives and hydrazine. For example, reacting 3-aminoxetane with hydrazine hydrochloride under reflux in ethanol yields the compound. Purity validation requires ¹H/¹³C NMR to confirm structural integrity (e.g., characteristic oxetane ring protons at δ 4.5–5.0 ppm and hydrazine NH signals at δ 2.5–3.5 ppm). Combustion analysis (C, H, N) and HPLC with UV detection (λ = 210–230 nm) are recommended for assessing purity >95% .

    Q. What safety protocols are critical when handling this compound in laboratory experiments?

    • Methodological Answer : Due to its hydrazine moiety, this compound is corrosive and may cause skin/eye irritation. Follow GHS guidelines: wear nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Store in airtight containers under nitrogen to prevent oxidation .

    Q. How can researchers characterize the reactivity of this compound in condensation reactions?

    • Methodological Answer : Reactivity can be tested via Schiff base formation. For instance, reflux this compound with aldehydes (e.g., benzaldehyde) in ethanol for 1–2 hours. Monitor reaction progress by TLC (silica gel, eluent: ethyl acetate/hexane 1:1). Isolate hydrazones via vacuum filtration and characterize using FT-IR (C=N stretch at ~1600 cm⁻¹) and mass spectrometry (ESI-MS for [M+H]⁺ ion) .

    Advanced Research Questions

    Q. What mechanistic insights explain the instability of this compound under acidic or oxidative conditions?

    • Methodological Answer : The oxetane ring’s strain (∼25 kcal/mol) and hydrazine’s susceptibility to oxidation contribute to instability. Under acidic conditions, ring-opening via nucleophilic attack by water forms 3-hydrazinylpropanol. Oxidative degradation (e.g., H₂O₂) generates diazenes or N₂ gas. Use DFT calculations (B3LYP/6-31G*) to model transition states and confirm pathways. Monitor decomposition via in situ Raman spectroscopy .

    Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound in heterocycle synthesis?

    • Methodological Answer : Discrepancies arise from solvent polarity, catalyst loading, and reaction time. For example, Pd/C (5 mol%) in DMF at 80°C may yield higher efficiency than CuI in THF. Conduct a Design of Experiments (DoE) approach, varying parameters systematically. Use ANOVA to identify significant factors and optimize conditions. Cross-validate results with independent replicates .

    Q. What advanced analytical techniques are required to distinguish this compound from its structural analogs in complex mixtures?

    • Methodological Answer : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in mixtures. For example, HMBC correlations between oxetane CH₂ groups and the hydrazine NH can confirm connectivity. High-resolution mass spectrometry (HRMS) with ±2 ppm accuracy differentiates analogs. Pair with X-ray crystallography (if crystalline) for unambiguous confirmation .

    Q. How can systematic reviews address gaps in the literature on this compound’s applications in medicinal chemistry?

    • Methodological Answer : Follow PRISMA guidelines: search databases (SciFinder, PubMed) using keywords like “oxetane hydrazine” AND “bioactivity.” Exclude non-peer-reviewed sources. Perform reference tracing on seminal papers (e.g., J. Med. Chem. articles) and use tools like VOSviewer for co-citation analysis. Identify gaps in cytotoxicity studies or pharmacokinetic profiling .

    Methodological Best Practices

    • Synthetic Reproducibility : Document reaction conditions (solvent grade, catalyst batch) in supplementary materials. Use IUPAC nomenclature and report yields as averages of triplicate runs .
    • Data Interpretation : Address spectral anomalies (e.g., splitting of NH signals due to hindered rotation) using variable-temperature NMR .
    • Collaborative Research : Involve statisticians for power analysis and methodologists for bias reduction in literature reviews .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.